N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-30-19-11-7-8-17(14-19)15-25-22(28)16-27-21-13-6-5-12-20(21)23(26-24(27)29)18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFPKHGFXBRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with benzoyl chloride to form 2-phenylquinazolin-4(3H)-one. This intermediate is then reacted with 3-methoxybenzylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone core to a dihydroquinazoline derivative.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinazolinone-Based Analogs
a) N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, )
- Structural Differences: The target compound has a phenyl group at position 4 of the quinazolinone, while Compound 1 features dichlorophenyl substitution.
- However, the target compound’s phenyl group may reduce toxicity compared to halogenated analogs .
- Synthesis : Both compounds utilize carbodiimide-mediated coupling (e.g., EDC/HCl) for acetamide formation .
b) 2-{4-[(4-Chlorophenyl)methyl]-2,3-dioxopiperazin-1-yl}-N-(3-methoxyphenyl)acetamide ()
- Structural Differences: Replaces the quinazolinone core with a piperazine-dione ring.
- Physicochemical Properties: Property Target Compound (Inferred) Compound Hydrogen Bond Donors 1 1 XlogP ~2.4 (similar to ) 2.4 Topological Polar SA ~79 Ų 79 Ų
- Functional Impact: The quinazolinone’s aromaticity may enhance π-π stacking in biological targets compared to piperazine-dione systems .
Indolinone and Benzothiazole Analogs
a) (E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide ()
- Structural Differences: Indolinone core with a fluoro substituent vs. quinazolinone. Pyridinyl acetamide vs. 3-methoxybenzyl.
- Activity : IC50 = 5.797 µM (unspecified assay). The target’s 3-methoxybenzyl group may improve AChE inhibition compared to pyridinyl .
b) N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide ()
- Structural Differences: Benzothiazole ring with sulfonyl groups vs. quinazolinone.
- Functional Impact: Sulfonyl groups increase hydrogen-bond acceptor capacity (4 vs.
Substitution Pattern Effects
a) Methoxy vs. Halogen Substituents
- 3-Methoxybenzyl (Target) : Enhances AChE inhibition due to favorable hydrophobic and electronic interactions .
- Dichlorophenyl () : Increases lipophilicity (XlogP ~3.5) but may raise toxicity concerns .
b) Heterocyclic Core Variations
- Quinazolinone (Target): Superior aromatic stacking vs. indolinone () or benzothiazole (), critical for kinase inhibition .
Anticonvulsant Potential
- Quinazolinone derivatives (e.g., ) show anticonvulsant activity via GABA modulation. The target compound’s phenyl group may optimize receptor binding vs. dichlorophenyl analogs .
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, structure-activity relationships (SAR), and specific case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 396.46 g/mol. The structure comprises a quinazolinone core linked to a methoxyphenyl group via a methyl bridge, which is essential for its biological activity.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, quinazolinone-based hybrids have been synthesized and tested against various cancer cell lines, showing IC50 values ranging from 0.36 to 40.90 μM . In particular, compounds with bulky substituents on the acetamide moiety demonstrated enhanced activity against MDA-MB-231 breast cancer cells .
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 10 | MDA-MB-231 | 0.36 | EGFR inhibition |
| Compound 19 | A549 (Lung Cancer) | 15.00 | COX enzyme inhibition |
| Compound X | HeLa (Cervical) | 25.00 | Apoptosis induction |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Specific derivatives have been tested for their ability to inhibit tyrosinase, an enzyme critical in melanin production. The SAR studies indicated that modifications at the 3-position of the quinazoline ring significantly influenced inhibitory potency .
Table 2: Tyrosinase Inhibition Data
| Compound ID | IC50 (µM) | Reference Compound | Mechanism |
|---|---|---|---|
| Compound A | 25.75 | Kojic Acid | Competitive inhibition |
| Compound B | 30.50 | None | Non-competitive inhibition |
Study on Antibacterial Activity
In a recent study, the antibacterial properties of quinazolinone derivatives were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the phenyl ring could enhance antibacterial efficacy, with some derivatives achieving MIC values as low as 12.5 µg/mL .
Research on Anti-inflammatory Effects
Another area of investigation involved assessing the anti-inflammatory effects of these compounds. A series of dihydroquinazoline-benzamide hybrids were synthesized and tested for COX-1/COX-2 inhibitory activity. Among them, one derivative exhibited superior selectivity for COX-2 over COX-1, suggesting potential use as a safer anti-inflammatory agent .
Q & A
Q. Example SAR Table :
| R Group | ED (PTZ) | Protection (%) | Reference |
|---|---|---|---|
| 3-OMe (parent) | 45 mg/kg | 90% | |
| 4-Cl | 32 mg/kg | 95% | |
| 2,4-diF | 60 mg/kg | 80% |
Advanced: How to resolve contradictions in activity data across derivatives?
Methodological Answer:
- Structural Analysis : Use X-ray crystallography () to identify conformational differences (e.g., dihedral angles impacting GABA receptor binding).
- Receptor Binding Assays : Perform -muscimol displacement studies to quantify GABA affinity.
- Statistical Validation : Apply ANOVA to compare ED values across batches.
Case Study : A 4-Cl derivative showed higher activity than 2,4-diF due to enhanced hydrophobic interactions ().
Advanced: What computational strategies predict the compound’s molecular targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with GABA receptor α1-subunit (PDB: 6HUP).
- Pharmacophore Mapping : Identify critical H-bond acceptors (quinazolinone carbonyl) and hydrophobic pockets.
Key Finding : The 3-methoxy group enhances π-π stacking with Phe64 residue ().
Advanced: How to optimize solubility and stability for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use DMF/water () or cyclodextrin complexes.
- pH Stability Testing : Assess degradation in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4).
- Lyophilization : For long-term storage, lyophilize with mannitol (5% w/v).
Advanced: How to confirm GABAergic target engagement experimentally?
Methodological Answer:
- Radioligand Displacement : Incubate with -flumazenil and rat brain homogenates. Calculate K values.
- Electrophysiology : Patch-clamp assays on hippocampal neurons to measure chloride current potentiation.
Reference : Analogous methods are validated in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
